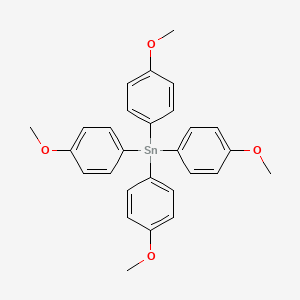
Tetra(4-methoxyphenol)tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(4-methoxyphenol)tin is an organotin compound characterized by the presence of four 4-methoxyphenol groups attached to a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(4-methoxyphenol)tin typically involves the reaction of tin tetrachloride with 4-methoxyphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+4C7H8O2→Sn(C7H7O2)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetra(4-methoxyphenol)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The 4-methoxyphenol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Tin oxides and various phenolic derivatives.
Reduction: Lower oxidation state tin compounds and modified phenolic compounds.
Substitution: New organotin compounds with different functional groups.
Applications De Recherche Scientifique
Tetra(4-methoxyphenol)tin has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Tetra(4-methoxyphenol)tin involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 4-methoxyphenol groups may also contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetra(4-carboxyphenyl)tin: Similar structure but with carboxyphenyl groups instead of methoxyphenol groups.
Tetra(4-hydroxyphenyl)tin: Contains hydroxyphenyl groups, offering different reactivity and properties.
Tetra(4-nitrophenyl)tin: Features nitrophenyl groups, which can significantly alter its chemical behavior.
Uniqueness
Tetra(4-methoxyphenol)tin is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
38178-34-6 |
|---|---|
Formule moléculaire |
C28H28O4Sn |
Poids moléculaire |
547.2 g/mol |
Nom IUPAC |
tetrakis(4-methoxyphenyl)stannane |
InChI |
InChI=1S/4C7H7O.Sn/c4*1-8-7-5-3-2-4-6-7;/h4*3-6H,1H3; |
Clé InChI |
GOCMMWUJTFRWGG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




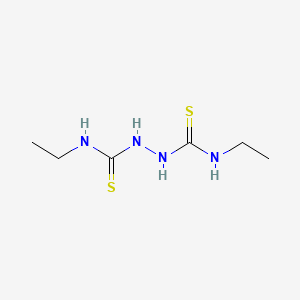


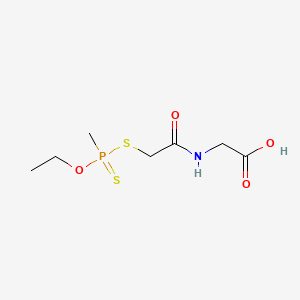

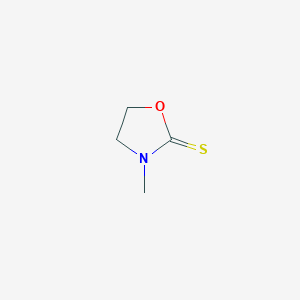
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)


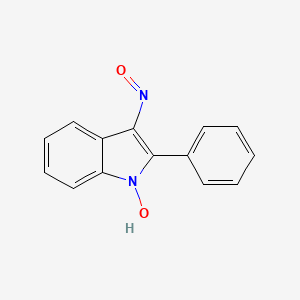
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

